The compound 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic molecule that belongs to the class of acetamides. It is characterized by the presence of a tetrazole ring and an indole moiety, which are significant in medicinal chemistry due to their diverse biological activities. The compound's structural complexity suggests potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
This compound can be classified under the category of bioactive compounds due to its potential interaction with biological systems. It is derived from various synthetic pathways involving the functionalization of tetrazole and indole derivatives. The specific structural features, including the tetrazole and sulfur-containing groups, suggest that it may exhibit unique pharmacological properties.
The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. Key steps include:
These synthetic pathways require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular formula for this compound is with a molecular weight of approximately 355.42 g/mol.
InChI=1S/C17H20N5O2S/c1-11-6-7-12(2)15(8-11)18-16(24)10-25-17-19-20-21-22(17)13-4-3-5-14(23)9-13/h3-9,23H,10H2,1-2H3,(H,18,24)
The structure features:
The compound is expected to undergo various chemical reactions typical for acetamides and heterocycles:
These reactions are crucial for understanding the compound's reactivity profile and potential modifications for enhanced biological activity.
The mechanism of action for compounds like 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide often involves interactions with specific biological targets such as enzymes or receptors.
Key points include:
Quantitative Structure–Activity Relationship (QSAR) studies may be employed to predict its biological activity based on its molecular structure.
The physical properties of this compound include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are valuable for confirming structure and purity during synthesis.
The applications of 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide are primarily rooted in medicinal chemistry:
This compound exemplifies how intricate organic molecules can lead to significant advancements in therapeutic research and applications.
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: